2,4-Dichloro-3,6-difluorobenzoyl chloride, 95%
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Overview
Description
2,4-Dichloro-3,6-difluorobenzoyl chloride, 95% (2,4-DCDDFC) is an organic compound that is used in the synthesis of various organic compounds. It is a colorless, flammable liquid with a sweet odor and is soluble in most organic solvents. 2,4-DCDDFC is a versatile reagent and is used in a variety of synthetic reactions for the synthesis of a variety of organic compounds.
Mechanism of Action
2,4-Dichloro-3,6-difluorobenzoyl chloride, 95% is an electrophilic reagent that reacts with nucleophiles in a nucleophilic substitution reaction. The reaction involves the substitution of the halogen atoms of the 2,4-Dichloro-3,6-difluorobenzoyl chloride, 95% molecule with nucleophilic species such as amines, alcohols, and carboxylic acids. This reaction is used in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
2,4-Dichloro-3,6-difluorobenzoyl chloride, 95% is not known to have any biochemical or physiological effects in humans or animals. It is not known to be toxic, mutagenic, or carcinogenic.
Advantages and Limitations for Lab Experiments
2,4-Dichloro-3,6-difluorobenzoyl chloride, 95% has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of synthetic reactions. It is also a stable compound that is easy to store and handle. The main limitation of 2,4-Dichloro-3,6-difluorobenzoyl chloride, 95% is that it is highly flammable and should be handled with care.
Future Directions
In the future, 2,4-Dichloro-3,6-difluorobenzoyl chloride, 95% could be used in the synthesis of a variety of organic compounds. It could also be used in the synthesis of fluorinated compounds and in the synthesis of polymers and dyes. Additionally, it could be used in the synthesis of pharmaceuticals and agrochemicals. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Synthesis Methods
2,4-Dichloro-3,6-difluorobenzoyl chloride, 95% is synthesized through a two-step process. The first step is the reaction of 2,4-dichlorobenzoyl chloride with difluoromethane in acetic acid. This reaction produces 2,4-dichloro-3,6-difluorobenzoyl chloride and acetic acid. The second step is the purification of the product by distillation. The distillation removes the acetic acid and yields a pure product with a 95% purity.
Scientific Research Applications
2,4-Dichloro-3,6-difluorobenzoyl chloride, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of organometallic compounds and in the synthesis of fluorinated compounds. In addition, it is used in the synthesis of polymers, dyes, and other materials.
properties
IUPAC Name |
2,4-dichloro-3,6-difluorobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F2O/c8-2-1-3(11)4(7(10)13)5(9)6(2)12/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCUKUKQXRYOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3,6-difluorobenzoyl chloride |
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